molecular formula C23H26N2O2S B11638065 1-(4-Ethylbenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine

1-(4-Ethylbenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine

Cat. No.: B11638065
M. Wt: 394.5 g/mol
InChI Key: AZOJQIMVLNXVJI-UHFFFAOYSA-N
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Description

1-[(4-ETHYLPHENYL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethylphenyl group and a naphthalene-2-sulfonyl group attached to a piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-ETHYLPHENYL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE typically involves the reaction of 1-[(4-ethylphenyl)methyl]piperazine with naphthalene-2-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(4-ETHYLPHENYL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

1-[(4-ETHYLPHENYL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-ETHYLPHENYL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-ETHYLPHENYL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE is unique due to the presence of both the ethylphenyl and naphthalene-2-sulfonyl groups, which confer specific chemical reactivity and potential biological activities that are distinct from other piperazine derivatives.

Properties

Molecular Formula

C23H26N2O2S

Molecular Weight

394.5 g/mol

IUPAC Name

1-[(4-ethylphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine

InChI

InChI=1S/C23H26N2O2S/c1-2-19-7-9-20(10-8-19)18-24-13-15-25(16-14-24)28(26,27)23-12-11-21-5-3-4-6-22(21)17-23/h3-12,17H,2,13-16,18H2,1H3

InChI Key

AZOJQIMVLNXVJI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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